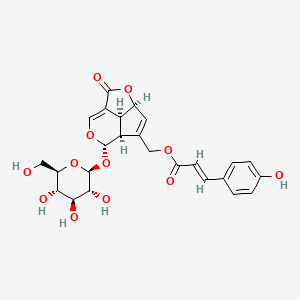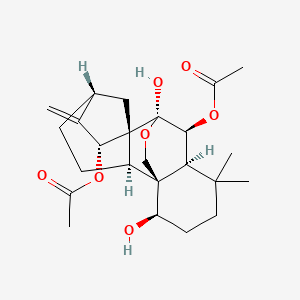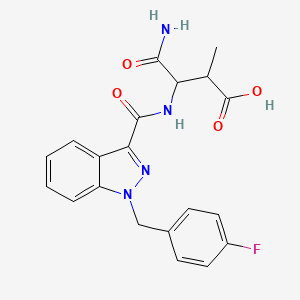
Fluorescein-5-thiosemicarbazide (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe. It can be reversibly coupled to aldehydes and ketones. FTSC has been used to fluorescently tag diverse molecules, including RNA, saccharides, sialylated glycoproteins, carbonylated proteins, and N-acetylneuraminic acid.
Aplicaciones Científicas De Investigación
1. Detection and Monitoring in Biological Systems
Fluorescein-5-thiosemicarbazide (hydrochloride) (FTSC) has been utilized in various applications related to biological systems. One significant use is in the detection of hypochlorite in aqueous solutions, where a fluorescein semicarbazide-based probe exhibited high selectivity and rapid response (Xuan Zhang, Yu-xin Zhang, & Zhijia Zhu, 2012). Additionally, FTSC has been investigated for its potential in Förster Resonance Energy Transfer (FRET) systems, particularly for studying molecular interactions between cellulosic surfaces (Georg Urstöger et al., 2020). Another application involves the rapid and cost-effective analysis of microbial activity in soils, utilizing fluorescein diacetate as a key component (T. Schumacher, A. Eynard, & R. Chintala, 2015).
2. Chemical Analysis and Sensing
Fluorescein derivatives, including FTSC, have been synthesized and characterized for various chemical sensing and analysis purposes. For instance, a study focused on the solvent-dependent detection of Ag(+) and Zn(2+) in living biological samples using a probe with fluorescein as the fluorophore (Zheng Yang et al., 2015). Another application involved the analysis of low-molecular mass aldehydes in drinking waters through capillary electrophoresis with laser-induced fluorescence detection, using fluorescein 5-thiosemicarbazide for derivatization (C. Baños & Manuel Silva, 2010).
3. Biomedical Imaging and Diagnostics
In the field of biomedical imaging and diagnostics, FTSC has shown potential. It has been employed for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells, aiding in the elucidation of the molecular basis of biological molecules (Ying Zhang et al., 2014). Moreover, simultaneous fluorescein sodium and 5-ALA were used in fluorescence-guided glioma surgery, demonstrating the potential of fluorescein derivatives in enhancing surgical precision (M. Schwake et al., 2015).
4. Antimicrobial and Antioxidant Studies
Fluorescein derivatives, including those synthesized from FTSC, have been evaluated for their antimicrobial activities. A study demonstrated that fluorescein dye derivatives and their nanohybrids showed significant antimicrobial activity against different bacterial strains and fungi (Nabel A Negm et al., 2016). Additionally, new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives synthesized from thiosemicarbazides showed varying degrees of antioxidant activity (H. Muğlu, 2020).
5. Potential Anticancer Applications
Thiosemicarbazide derivatives, closely related to FTSC, have been synthesized as potential anticancer agents. Their cytotoxicity against melanoma cells and other cancer cell lines has been evaluated, with some compounds showing significant anticancer potential (P. Kozyra et al., 2022).
Propiedades
Nombre del producto |
Fluorescein-5-thiosemicarbazide (hydrochloride) |
|---|---|
Fórmula molecular |
C21H15N3O5S · HCl |
Peso molecular |
457.9 |
InChI |
InChI=1S/C21H15N3O5S.ClH/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19;/h1-9,25H,22H2,(H,27,28)(H2,23,24,30);1H |
Clave InChI |
DLAUYFRYXUEQQE-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C(C2=C(C(O)=O)C=C(NC(NN)=S)C=C2)=C(C=C3)C(O4)=CC3=O)C4=C1.Cl |
Sinónimos |
FTSC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)



